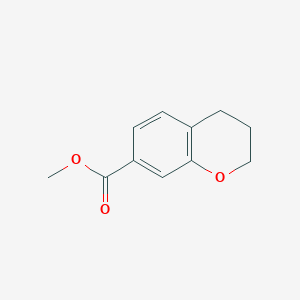

Methyl chromane-7-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dihydro-2H-chromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)9-5-4-8-3-2-6-14-10(8)7-9/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEGSCLTMMNTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCO2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624649 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527681-32-9 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Advanced Structural Characterization of Methyl Chromane 7 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Methyl Chromane-7-carboxylate

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of its atomic framework.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃) Note: These are typical predicted values for instructional purposes.

| Atom Number | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | -CH₂-O- | 4.25 (t) | 66.8 |

| 3 | -CH₂- | 2.05 (m) | 22.5 |

| 4 | Ar-CH₂- | 2.85 (t) | 24.0 |

| 4a | Ar-C | - | 122.0 |

| 5 | Ar-H | 7.80 (d) | 128.5 |

| 6 | Ar-H | 7.75 (dd) | 127.0 |

| 7 | Ar-C | - | 129.5 |

| 8 | Ar-H | 6.85 (d) | 117.0 |

| 8a | Ar-C-O | - | 158.0 |

| 9 (Ester C=O) | C=O | - | 166.5 |

| 10 (Ester OCH₃) | -OCH₃ | 3.90 (s) | 52.0 |

Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Multi-dimensional NMR techniques are indispensable for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei. slideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the protons at C2, C3, and C4, confirming the connectivity of the saturated heterocyclic ring. Specifically, the triplet at H4 would correlate with the multiplet at H3, which in turn would correlate with the triplet at H2. On the aromatic portion, correlations would be observed between adjacent protons H5, H6, and H8.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons they are directly attached to. sdsu.educeon.rs This allows for the unambiguous assignment of carbon signals that have attached protons. For instance, the proton signal at ~4.25 ppm would show a cross-peak to the carbon signal at ~66.8 ppm, assigning them to C2. Similarly, the aromatic protons would be correlated to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.educeon.rs This is particularly useful for assigning quaternary carbons (those with no attached protons) and piecing together different fragments of the molecule.

Interactive Table 2: Key Expected HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) | Information Gained |

| H4 (Ar-CH₂-) | C2, C4a, C5 | Confirms the junction between the saturated and aromatic rings. |

| H5 (Ar-H) | C4, C7, C8a | Links the aromatic proton to the ester-bearing carbon and the bridgehead carbon. |

| H8 (Ar-H) | C4a, C6, C8a | Confirms aromatic connectivity and the link to the ether oxygen. |

| H10 (-OCH₃) | C9 (Ester C=O) | Confirms the methyl group is part of the methyl ester functionality. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. ceon.rs For a planar structure like the chromane (B1220400) core, NOESY can help confirm assignments. For example, a NOESY spectrum would show a correlation between the H8 proton and the H10 methyl protons of the ester group, confirming their spatial proximity on the same face of the aromatic ring.

Utilization of Chiral Auxiliary Reagents and Solvents for Stereochemical Assignment in this compound

This compound itself is an achiral molecule. However, if a stereocenter were introduced into the chromane ring (for example, by substitution at the C2 or C4 position), the resulting product would be a racemate. In such cases, determining the absolute stereochemistry would be necessary. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

While not directly applicable to the parent compound, if a synthesis of a chiral derivative were performed, a chiral auxiliary (such as an Evans oxazolidinone or pseudoephedrine) could be used. researchgate.net The resulting diastereomers would exhibit distinct signals in the NMR spectrum, allowing for their separation and characterization. Alternatively, a chiral solvating agent could be used to induce a chemical shift difference between the enantiomers in the NMR spectrum, enabling the determination of enantiomeric excess.

Computational Prediction and Validation of NMR Chemical Shifts for this compound

Computational chemistry provides a powerful tool for validating proposed structures by predicting NMR chemical shifts. comporgchem.comuni-bonn.de The process typically involves:

Building a 3D model of this compound.

Performing a geometry optimization using Density Functional Theory (DFT) methods, such as B3LYP, with an appropriate basis set (e.g., 6-31G*). nih.gov

Calculating the NMR shielding tensors for the optimized geometry using a higher level of theory (e.g., mPW1PW91/6-31+G**). nih.gov

Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS).

The predicted chemical shifts are then compared to the experimental values. A low mean absolute error (MAE) between the calculated and experimental data provides strong evidence for the correctness of the structural assignment. comporgchem.com This method is particularly valuable for distinguishing between constitutional isomers, where 1D NMR data alone might be ambiguous.

Interactive Table 3: Comparison of Hypothetical Experimental and Computationally Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |

| C2 | 66.8 | 67.1 | -0.3 |

| C4a | 122.0 | 122.5 | -0.5 |

| C7 | 129.5 | 129.2 | +0.3 |

| C9 (C=O) | 166.5 | 166.0 | +0.5 |

| C10 (OCH₃) | 52.0 | 52.3 | -0.3 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound

Mass spectrometry provides critical information about a molecule's mass and elemental composition, as well as structural details derived from its fragmentation patterns.

Precise Elemental Composition Determination via HRMS

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula. pnnl.gov For this compound, the molecular formula is C₁₁H₁₂O₃. HRMS can distinguish this composition from other potential formulas that might have a similar nominal mass.

Interactive Table 4: HRMS Data for this compound (C₁₁H₁₂O₃)

| Ion Species | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) |

| [M+H]⁺ | 209.08082 | 209.08110 | 1.3 |

| [M+Na]⁺ | 231.06276 | 231.06290 | 0.6 |

The close agreement between the calculated and measured masses confirms the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique used to study the fragmentation of a specific ion. nih.gov In an MS/MS experiment, the molecular ion (or a protonated adduct like [M+H]⁺) of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed, providing a fragmentation pattern that acts as a structural fingerprint. nih.gov

The fragmentation of chromane derivatives and esters follows predictable pathways. nih.govresearchgate.net For protonated this compound ([M+H]⁺, m/z 209.08), key fragmentation pathways would likely include:

Loss of Methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to an acylium ion.

Loss of a Methyl Radical (•CH₃): Cleavage of the ester methyl group.

Loss of Carbon Monoxide (CO): Often occurs from the heterocyclic ring or after initial fragmentation.

Interactive Table 5: Plausible MS/MS Fragments of Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 209.08 | 177.05 | CH₃OH (32.03 Da) | Chromane-7-carbonyl cation |

| 209.08 | 194.06 | •CH₃ (15.02 Da) | Cation from loss of methyl radical |

| 177.05 | 149.06 | CO (27.99 Da) | Cation after loss of carbonyl |

Elucidating these pathways helps to confirm the presence of the methyl ester group and the underlying chromane scaffold. nih.gov

Isotopic Labeling Studies to Investigate Fragmentation Mechanisms of this compound

Isotopic labeling is a powerful technique used in mass spectrometry to trace the pathways of bond cleavages and rearrangements during molecular fragmentation. nih.govnih.gov By replacing specific atoms in a molecule with their heavier isotopes (e.g., deuterium (B1214612) (²H) for hydrogen, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can track the location of these labeled atoms in the resulting fragment ions. This information is crucial for proposing and confirming fragmentation mechanisms, which can otherwise be ambiguous when relying solely on mass-to-charge ratios. nih.govwikipedia.org

For this compound, several key fragmentation pathways can be investigated using isotopic labeling. Common fragmentation reactions in related chromane structures include retro-Diels-Alder reactions, dehydration, and decarbonylation. nih.gov Labeling studies would provide definitive evidence for the atoms involved in these processes.

Key Labeling Strategies and Expected Outcomes:

Deuterium Labeling of the Methyl Ester Group (–COOCD₃): This would be instrumental in confirming processes involving the ester functionality. If a fragment corresponding to the loss of a methoxy (B1213986) radical is observed, a mass shift from 31 Da (•OCH₃) to 34 Da (•OCD₃) would confirm this pathway. Similarly, if methanol (CH₃OH) is eliminated, the corresponding neutral loss would shift from 32 Da to 36 Da (CD₃OD) or 35 Da (CD₃OH), depending on the origin of the hydrogen atom.

¹⁸O Labeling of the Carbonyl Oxygen (–C¹⁸O–): Labeling the carbonyl oxygen would help elucidate rearrangements involving this group. For instance, in the fragmentation of some esters, the loss of CO is observed. ¹⁸O labeling would differentiate this from the loss of other fragments with the same nominal mass by showing a loss of 30 Da (C¹⁸O) instead of 28 Da (C¹²O).

Deuterium Labeling of the Chromane Ring: Selective deuteration at specific positions on the dihydropyran or benzene (B151609) rings can clarify complex rearrangements. For example, labeling the aliphatic protons at C2, C3, or C4 would help determine their involvement in hydrogen transfer reactions that often precede or accompany fragmentation. The retro-Diels-Alder reaction, a characteristic fragmentation for chromanes, involves the cleavage of the dihydropyran ring. nih.gov Labeling the atoms within this ring would confirm their presence or absence in the resulting diene and dienophile fragments.

The data gathered from such studies allows for the construction of a detailed fragmentation map, providing fundamental insights into the gas-phase ion chemistry of this compound. nih.govchemguide.co.uk

Single-Crystal X-ray Diffraction Analysis of this compound

Methodologies for Growing Diffraction-Quality Crystals of this compound

Obtaining single crystals of sufficient size and quality is a critical prerequisite for a successful SCXRD analysis. The process involves dissolving the compound in a suitable solvent or solvent system and allowing the crystals to form slowly under controlled conditions. For an organic molecule like this compound, several standard techniques can be employed:

Slow Evaporation: This is the most common method, where the compound is dissolved in a solvent in which it is moderately soluble. The container is covered loosely (e.g., with perforated film) to allow the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals begin to nucleate and grow.

Vapor Diffusion: This technique is useful when the compound is highly soluble in one solvent but insoluble in another (the "anti-solvent"). The compound is dissolved in the good solvent, and this solution is placed in an open vial. The vial is then sealed inside a larger container holding the anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then cooled slowly and controllably. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The choice of solvent is crucial and often determined empirically. Common solvents for chromane derivatives include acetone, methanol, ethanol, chloroform, and ethyl acetate, or mixtures thereof.

Elucidation of Solid-State Molecular Conformation and Supramolecular Assembly in this compound

An SCXRD study of this compound would reveal its precise molecular geometry. Based on analyses of similar chromane derivatives, several structural features are anticipated. stuba.skresearchgate.net The chromane moiety consists of a planar benzene ring fused to a six-membered dihydropyran ring. The dihydropyran ring is not planar and typically adopts a distorted half-chair or sofa conformation. stuba.skresearchgate.net The analysis would precisely define this conformation through the measurement of torsion angles within the ring.

The crystal packing, or supramolecular assembly, describes how individual molecules are arranged in the crystal lattice. This arrangement is dictated by non-covalent interactions. While this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the ester oxygen atoms and aromatic or aliphatic C-H groups could play a role in stabilizing the crystal structure. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to be a significant factor in the molecular packing. The analysis would quantify the distances and geometries of these interactions, providing a complete picture of the solid-state structure. mdpi.com

Table 1: Representative Crystallographic Data for a Chromane Derivative Data presented is for a related chromane structure to illustrate typical parameters.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.54 |

| b (Å) | 8.21 |

| c (Å) | 20.33 |

| β (°) | 105.2 |

| Volume (ų) | 2667 |

| Z (Molecules per unit cell) | 8 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and probing the molecular structure of compounds. cardiff.ac.ukscitepress.org IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are often complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa.

For this compound, the vibrational spectra would exhibit characteristic bands corresponding to its distinct structural components: the aromatic ring, the dihydropyran ring, and the methyl ester group.

Ester Group Vibrations: The most prominent feature in the IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1715-1735 cm⁻¹. nih.govacs.org Two distinct C-O stretching vibrations are also characteristic of the ester: the C(=O)-O stretch (around 1250-1200 cm⁻¹) and the O-CH₃ stretch (around 1150-1050 cm⁻¹).

Aromatic Ring Vibrations: The benzene portion of the chromane ring will give rise to several characteristic bands. The aromatic C=C stretching vibrations typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. acs.org The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (wagging), which are sensitive to the substitution pattern on the ring, are found in the 900-700 cm⁻¹ region.

Aliphatic Ring Vibrations: The C-H stretching vibrations of the methylene (B1212753) (–CH₂–) groups in the dihydropyran ring will produce bands in the 2950-2850 cm⁻¹ region. The corresponding C-H bending (scissoring and wagging) vibrations occur around 1470-1430 cm⁻¹.

Ether Linkage: The C-O-C stretching vibration of the ether linkage within the chromane ring is expected to appear as a strong band in the fingerprint region, typically around 1260-1200 cm⁻¹.

Conformational analysis can also be aided by vibrational spectroscopy, as the frequencies of certain low-energy modes (e.g., ring puckering) can be sensitive to the specific conformation (e.g., half-chair) of the dihydropyran ring.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Aromatic | 3100-3000 | Medium | Strong |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2980-2850 | Medium-Strong | Medium-Strong |

| C=O Stretch | Ester | 1735-1715 | Very Strong | Medium |

| C=C Stretch | Aromatic | 1610-1580, 1500-1450 | Medium-Strong | Strong |

| C-O Stretch | Aryl Ether (C-O-C) | 1270-1200 | Strong | Weak |

| C-O Stretch | Ester (C(=O)-O) | 1250-1200 | Strong | Weak |

| C-H Bend | Aromatic (out-of-plane) | 900-700 | Strong | Weak |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Assignment of Chiral this compound Analogues

While this compound itself is achiral, the introduction of a stereocenter, most commonly at the C2 position, generates chiral analogues. Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is essential for determining the absolute configuration of such chiral molecules. nih.govmdpi.com These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. wikipedia.orgmdpi.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. kud.ac.in As the wavelength approaches an electronic absorption band of the chromophore, the rotation undergoes a rapid and dramatic change, a phenomenon known as the Cotton effect. The shape of this curve (positive or negative Cotton effect) is directly related to the stereochemistry of the molecule.

Circular Dichroism (CD): CD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative peaks (also called Cotton effects) centered at the absorption maxima of the molecule's chromophores.

For chiral 2-substituted chromane analogues, the chromane ring system itself acts as the primary chromophore. The stereochemistry at the C2 position dictates the helicity (or twist) of the dihydropyran ring. A positive torsion angle D(C8a-O1-C2-C3) is defined as P-helicity (P for plus), while a negative torsion angle is defined as M-helicity (M for minus). nih.gov There is a well-established correlation between this ring helicity and the sign of the observed Cotton effects in the ORD and CD spectra, allowing for the assignment of absolute configuration. nih.gov

Studies on a wide range of chiral 2-substituted chromanes have shown that the nature of the substituent at C2 influences this correlation. nih.gov For analogues with 2-aliphatic or 2-carboxyl substituents, P-helicity generally leads to a positive specific optical rotation and positive Cotton effects. Conversely, for 2-aryl substituted chromanes, P-helicity often corresponds to a negative specific optical rotation. nih.gov By measuring the ORD or CD spectrum of a new chiral analogue of this compound and comparing it to these established rules or to computationally predicted spectra, its absolute configuration can be unambiguously assigned. nih.gov

Table 3: Correlation of Dihydropyran Ring Helicity and Chiroptical Properties for Chiral 2-Substituted Chromanes Based on established rules for chromane derivatives. nih.gov

| Substituent Type at C2 | Ring Helicity | Typical Sign of Specific Optical Rotation ([α]D) | Typical Sign of Main Cotton Effect |

|---|---|---|---|

| Aliphatic / Carboxyl | P-helicity | Positive (+) | Positive (+) |

| M-helicity | Negative (-) | Negative (-) | |

| Aryl | P-helicity | Negative (-) | Negative (-) |

| M-helicity | Positive (+) | Positive (+) |

Theoretical and Computational Chemistry Investigations of Methyl Chromane 7 Carboxylate

Molecular Dynamics (MD) Simulations of Methyl Chromane-7-carboxylate

No specific studies were found.

No molecular dynamics simulation studies describing the dynamic behavior and conformational flexibility of this compound in solution could be located.

Research on the solvation effects on the molecular structure and dynamics of this compound using computational methods was not found in the available literature.

In Silico Structure-Activity Relationship (SAR) and Ligand Design Methodologies for this compound Analogues

In silico methodologies have become indispensable in modern drug discovery, providing rapid and cost-effective means to explore the chemical space of bioactive molecules. For analogues of this compound, these computational tools are pivotal in understanding their structure-activity relationships (SAR) and in guiding the design of new, potentially more potent and selective ligands.

Computational Approaches for Predicting Hypothetical Interactions of this compound Derivatives

Computational approaches to predict the interactions of this compound derivatives primarily involve molecular docking simulations. These simulations predict the preferred orientation of a ligand when bound to a specific protein target, as well as the binding affinity. The process begins with the generation of a 3D model of the this compound analogue and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that approximates the binding energy.

Key interactions that are typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the carboxylate group at the 7-position of the chromane (B1220400) scaffold could potentially form hydrogen bonds with amino acid residues such as arginine, lysine, or histidine in a target protein. The chromane ring itself can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

By systematically modifying the structure of this compound in silico—for example, by introducing different substituents on the chromane ring or altering the ester group—researchers can predict how these changes will affect the binding mode and affinity. This allows for the prioritization of the most promising derivatives for synthesis and biological testing.

Table 1: Hypothetical Docking Scores and Predicted Interactions of this compound Derivatives with a Putative Kinase Target

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interacting Residues | Predicted Interaction Type |

| This compound | - | -8.2 | Lys78, Asp184 | Hydrogen Bond, Hydrophobic |

| Ethyl chromane-7-carboxylate | Ethyl ester | -8.5 | Lys78, Asp184, Leu130 | Hydrogen Bond, Hydrophobic |

| Methyl 6-hydroxychromane-7-carboxylate | Hydroxyl at C6 | -9.1 | Lys78, Asp184, Ser132 | Hydrogen Bond, Hydrophobic |

| Methyl 6-aminochromane-7-carboxylate | Amino at C6 | -9.5 | Asp184, Glu91 | Salt Bridge, Hydrogen Bond |

Note: The data in this table is hypothetical and for illustrative purposes only.

Ligand-Based and Structure-Based Computational Design Principles Applied to Chromane Scaffolds

The design of novel ligands based on the chromane scaffold can be approached from two main computational perspectives: ligand-based and structure-based design.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Key LBDD methodologies include:

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By aligning a set of known active chromane derivatives, a common pharmacophore can be generated and used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the desired features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For chromane derivatives, 2D or 3D QSAR models can be developed to predict the activity of unsynthesized analogues, thereby guiding the selection of substituents that are likely to enhance potency.

Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This approach allows for a more direct and rational design of ligands. Key SBDD methodologies include:

Molecular Docking: As described previously, docking simulations can predict the binding pose of chromane derivatives within the active site of a protein. This information can reveal key interactions and highlight opportunities for structural modifications to improve binding.

De Novo Design: This method involves building a novel ligand from scratch within the binding site of a target protein. Algorithms place molecular fragments in favorable positions and then link them together to form a complete molecule, offering a way to explore novel chemical scaffolds that fit the target's active site.

Both ligand-based and structure-based approaches have been successfully applied to the design of various chromane derivatives, leading to the identification of potent and selective inhibitors for a range of biological targets.

Computational Spectroscopy Prediction and Validation for this compound

Computational spectroscopy is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including nuclear magnetic resonance (NMR) and infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide insights into their electronic structure and vibrational modes.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the spectroscopic properties of organic molecules with a high degree of accuracy. For this compound, DFT calculations can be employed to predict its 1H and 13C NMR chemical shifts and its IR vibrational frequencies.

The predicted spectra can then be compared with experimentally obtained spectra to validate the structure of the synthesized compound. Discrepancies between the predicted and experimental spectra can indicate the presence of impurities, an incorrect structural assignment, or conformational effects that were not accounted for in the calculations.

Table 2: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Value (DFT) | Hypothetical Experimental Value |

| 1H NMR (δ, ppm) - H at C2 | 4.25 | 4.28 |

| 1H NMR (δ, ppm) - H at C8 | 7.51 | 7.55 |

| 13C NMR (δ, ppm) - C=O (ester) | 166.8 | 167.2 |

| 13C NMR (δ, ppm) - C7 | 123.5 | 123.9 |

| IR Frequency (cm-1) - C=O Stretch (ester) | 1725 | 1720 |

| IR Frequency (cm-1) - C-O Stretch (ether) | 1240 | 1235 |

Note: The data in this table is hypothetical and for illustrative purposes only. Predicted values are typically calculated using a specific level of theory and basis set (e.g., B3LYP/6-31G(d,p)) and may be scaled to improve agreement with experimental data.

Applications of Methyl Chromane 7 Carboxylate in Advanced Chemical Systems and Materials

Methyl chromane-7-carboxylate as a Strategic Synthetic Intermediate for Complex Molecules

This compound is a versatile scaffold in organic synthesis, serving as a crucial intermediate in the construction of more complex molecular architectures. Its unique structure, featuring a bicyclic chromane (B1220400) core with a reactive carboxylate group, makes it an attractive starting point for the synthesis of a variety of organic compounds.

The chromane ring system is a common motif in a wide array of natural products that exhibit significant biological activities. While direct examples detailing the use of this compound in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural framework is representative of key intermediates in the synthesis of such compounds. For instance, the synthesis of various natural products with the chromane and chromene scaffold has been shown to yield compounds with high antiprotozoal activity. nih.gov The general strategy often involves the construction of the chromane core, followed by functional group manipulations to achieve the final natural product.

The chromane framework is present in numerous biologically active natural products, and synthetic methodologies are continuously being developed for their construction. These methods often involve cycloaddition reactions to form the chromane ring system. researchgate.net The functionalization of the chromane core, such as the introduction of a carboxylate group at the 7-position, provides a handle for further chemical transformations, enabling the elaboration of the natural product's side chains and other functionalities.

This compound serves as a valuable building block for the synthesis of a diverse range of chemical scaffolds. The ester functionality can be readily transformed into other functional groups such as amides, alcohols, and aldehydes, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility allows for the construction of a library of compounds with varied substitution patterns on the chromane core.

For example, chromane derivatives are utilized in the synthesis of novel heterocyclic compounds. The reactivity of the chromane system allows for its incorporation into more complex fused heterocyclic systems. One-pot synthesis methodologies have been developed for the preparation of chromeno-fused pyridine (B92270) and quinolinone derivatives from related chromane precursors. researchgate.net Furthermore, chroman-4-one derivatives, which can be synthesized from precursors structurally related to this compound, are used to create a variety of substituted chromane derivatives with potential applications in medicinal chemistry. acs.org The synthesis of gem-dimethylchroman-4-ol and gem-dimethylchroman-4-amine derivatives highlights the utility of the chromane scaffold in generating diverse molecular structures. core.ac.uk

The following table summarizes the types of chemical scaffolds that can be accessed from chromane intermediates:

| Scaffold Type | Synthetic Transformation | Potential Applications |

| Fused Pyridines | Cycloaddition reactions | Medicinal Chemistry |

| Fused Quinolinones | One-pot condensation | Materials Science |

| Substituted Chroman-4-ols | Reduction of chromanones | Bioactive compounds |

| Substituted Chroman-4-amines | Reductive amination | Pharmaceutical intermediates |

Integration of this compound into Novel Chemical Methodologies and Reagents

The unique electronic and structural features of this compound make it a candidate for integration into novel chemical methodologies, either as a ligand for catalytic systems or as a monomer in polymerization processes.

Transition metal complexes with carboxylate ligands are a significant class of compounds with wide-ranging applications in catalysis. wikipedia.orgresearchgate.net The carboxylate group of this compound can potentially coordinate to a metal center in a monodentate, bidentate, or bridging fashion. wikipedia.org This coordination can influence the steric and electronic properties of the metal center, thereby modulating its catalytic activity and selectivity. While specific studies detailing the use of this compound as a ligand in catalysis are not prevalent, the broader class of transition metal carboxylates is known to catalyze a variety of organic transformations, including oxidations, reductions, and cross-coupling reactions. wikipedia.orgresearchgate.net

In the context of organocatalysis, chromane-containing scaffolds have been employed in asymmetric cascade reactions to produce chiral polyheterocyclic compounds. acs.org While not directly involving this compound as a catalyst itself, these studies demonstrate the utility of the chromane framework in facilitating stereoselective transformations.

The incorporation of heterocyclic compounds into polymer backbones can impart unique properties to the resulting materials. While there is no direct evidence in the reviewed literature of this compound being used as a monomer or modifier in polymerization processes, the presence of the ester functionality and the aromatic ring suggests potential avenues for its use.

For instance, monomers containing ester groups are commonly used in the synthesis of polyesters through polycondensation reactions. The radical polymerization of methylene (B1212753) heterocyclic compounds is another area where chromane-based monomers could potentially be explored. uliege.be The development of novel monomers for thiocarbonyl addition ring-opening (TARO) polymerization has gained attention for creating degradable polymers. surrey.ac.uk A suitably modified this compound derivative could potentially be designed to participate in such polymerization reactions. The synthesis of functional polymers through self-catalyzed processes is an emerging field, and monomers containing catalytic moieties are of interest. ntu.edu.sg

Photochemical and Electrochemical Reactivity Profiling of this compound

The photochemical and electrochemical properties of chromane derivatives are of interest for their potential applications in photoredox catalysis, materials science, and medicinal chemistry.

The photochemical behavior of chromones and related chromane derivatives has been investigated. These compounds can undergo various photochemical transformations, including photodimerization and photocyclization reactions. researchgate.net For example, the irradiation of chromone-2-carboxylic esters can lead to the formation of dimers. researchgate.net Visible-light-induced syntheses of chroman-2-ones and chroman-4-ones have been developed via doubly decarboxylative Giese reactions, showcasing the utility of photoredox catalysis in accessing these scaffolds. rsc.org Furthermore, a photochemical deracemization method has been developed for chromanes to obtain enantiopure compounds, which is crucial for the synthesis of several drugs. researchgate.net

The electrochemical behavior of compounds containing a chromane-like structure has been studied in different contexts. For instance, the electrochemical behavior of Acid Orange 7, which contains a related naphthol structure, has been investigated, revealing insights into its redox properties. nih.gov While a specific electrochemical profile for this compound is not available in the cited literature, the presence of the electroactive aromatic ring and the carboxylate group suggests that it would exhibit interesting redox properties. Computational and experimental studies on metal-bound carboxylate radicals provide a basis for understanding the potential electrochemical reactivity of carboxylate-containing compounds. dntb.gov.ua

Investigation of Light-Induced Transformation Pathways of this compound

There is no specific information available in the reviewed literature detailing the investigation of light-induced transformation pathways of this compound. While photochemical reactions of related heterocyclic compounds like coumarins and other chromanones have been studied, these findings are not directly applicable to this compound. Research on 4-methyl-7-hydroxycoumarin, for instance, indicates that under light conditions, it can undergo photolysis where the ester-like group breaks and reacts with the solvent. However, without specific studies on this compound, its photochemical behavior, potential reaction products, and transformation pathways remain uncharacterized.

Electrochemical Oxidation and Reduction Mechanisms of this compound

Detailed studies on the electrochemical oxidation and reduction mechanisms specific to this compound are not present in the available scientific literature. Research on the electrochemistry of related structures, such as the electrochemical oxidation of various chromone (B188151) derivatives and methylarenes, has been conducted. These studies show that the position and nature of substituents significantly influence the oxidation and reduction potentials and pathways. For example, the electrochemical oxidation of methylarenes can lead to the formation of aldehydes or carboxylic acids, often proceeding through a radical cation intermediate. However, in the absence of experimental data (e.g., cyclic voltammetry), the specific redox potentials, electron transfer mechanisms, and resulting products for this compound cannot be described.

Mechanistic Investigations of Methyl Chromane 7 Carboxylate Interactions in Vitro at the Molecular and Cellular Level

Exploration of Molecular Target Interactions of Methyl Chromane-7-carboxylate In Vitro

Mechanistic Studies of Enzyme Binding and Inhibition by this compound In Vitro

There is no publicly available research detailing the binding or inhibition of any specific enzymes by this compound.

Investigation of Receptor-Ligand Interaction Principles with this compound In Vitro

No studies on the receptor binding profile or ligand interaction principles of this compound have been reported.

Elucidation of Cellular Pathway Modulation Mechanisms by this compound In Vitro

Detailed Analysis of Signaling Cascade Involvement of this compound In Vitro

Information regarding the modulation of any cellular signaling cascades by this compound is not available.

Mechanistic Research on Gene Expression Regulation by this compound In Vitro

There are no published studies on the effects of this compound on gene expression.

Establishment of Structure-Mechanism Relationships for this compound from In Vitro Studies

Due to the absence of in vitro mechanistic data, no structure-mechanism relationships for this compound have been established.

Future Research Trajectories and Unexplored Scientific Avenues for Methyl Chromane 7 Carboxylate

Emerging Paradigms in the Synthetic Chemistry of Methyl Chromane-7-carboxylate and its Analogues

The synthesis of chromane (B1220400) derivatives has evolved significantly, moving towards more efficient and selective methodologies. Future research into the synthesis of this compound and its analogues is expected to focus on catalytic systems, asymmetric synthesis, and green chemistry principles to enhance yield, purity, and structural diversity.

Key intermediate steps often involve the synthesis of a core chromane structure, which can then be functionalized. For instance, the synthesis of 6-substituted-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl esters has been accomplished through the reaction of trimethylhydroquinone (B50269) and methyl methacrylate, followed by methylation or benzylation. nih.gov Another established route for creating related structures is the Pechmann reaction, used to synthesize coumarin (B35378) derivatives which share a similar bicyclic core. pharmrecord.com

Modern synthetic strategies that could be applied or further optimized for this compound include:

Catalytic Hydrogenation: Enantiospecific synthesis of (R)-methyl chroman-2-carboxylates has been achieved via catalytic hydrogenation using 5% Pd/C, demonstrating a pathway to chiral chromane esters. researchgate.net

Microwave-Assisted Synthesis: A one-step, base-mediated aldol (B89426) condensation using microwave irradiation has been proven effective for the efficient synthesis of various chroman-4-one derivatives, a method that could be adapted for carboxylated chromanes. acs.org

Radical Cascade Cyclization: Recent advances have shown the synthesis of ester-containing chroman-4-ones through cascade radical annulation under metal-free conditions, offering a novel route to complex chromane systems. acs.org

Table 1: Overview of Synthetic Methodologies for Chromane Derivatives

| Methodology | Description | Key Reagents/Conditions | Relevant Products |

|---|---|---|---|

| Pechmann Reaction | Condensation of a phenol (B47542) with a β-keto ester under acidic conditions. | Resorcinol, Ethyl acetoacetate, H₂SO₄ | 7-hydroxy-4-methylcoumarin pharmrecord.com |

| Reaction of Hydroquinone | Reaction of trimethylhydroquinone with methyl methacrylate. | Trimethylhydroquinone, Methyl methacrylate | 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester nih.gov |

| Catalytic Hydrogenation | Reduction of a double bond within the heterocyclic ring to form the chromane structure. | 5% Pd/C, H₂, cat. HCl, MeOH | (R)-methyl chroman-2-carboxylates researchgate.net |

| Microwave-Assisted Aldol Condensation | Base-mediated condensation accelerated by microwave irradiation. | 2'-hydroxyacetophenone, Aldehyde, DIPA, EtOH, 160-170 °C | Substituted chroman-4-ones acs.org |

| Nucleophilic Attack | Reaction of ester moieties with hydrazine (B178648) hydrate (B1144303) to form carbohydrazides. | Hydrazine hydrate | Chromene-2-carbohydrazides nih.gov |

Frontiers in Advanced Computational Design and Predictive Modeling for Chromane Systems

Computational chemistry and cheminformatics are indispensable tools for accelerating the discovery and optimization of novel therapeutic agents. rti.org For chromane systems, these methods provide profound insights into structure-activity relationships (SAR), predict pharmacological properties, and guide the design of new analogues with enhanced potency and selectivity.

Future research will heavily rely on a multi-faceted computational approach:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These first-principles methods are used to accurately predict electronic structure, energetics, and reactivity of chromane derivatives at the atomic level. moldesignx.com This is crucial for understanding reaction mechanisms and designing molecules with specific electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of chromane derivatives, allowing researchers to explore conformational changes, binding to biological targets, and phase transitions, which are critical for predicting how a molecule will behave in a biological system. moldesignx.com

Quantitative Structure-Activity Relationship (QSAR): By developing statistical models that correlate chemical structures with biological activities, QSAR studies can predict the efficacy of unsynthesized chromane analogues. journalwjbphs.com This allows for the prioritization of synthetic targets with the highest probability of success.

High-Throughput Virtual Screening and Molecular Docking: These techniques enable the rapid evaluation of large virtual libraries of chromane derivatives against specific biological targets, such as enzymes or receptors. rti.orgjournalwjbphs.com This process helps identify promising "hit" compounds for further experimental investigation.

The integration of these computational tools facilitates a "design-synthesize-test" cycle that is more efficient and informed, reducing the time and cost associated with drug discovery. rsc.org For this compound, these models can be used to predict its binding affinity to various enzymes, its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile, and to design novel analogues with improved therapeutic potential. journalwjbphs.com

Table 2: Computational Techniques for the Design and Analysis of Chromane Systems

| Technique | Application in Chromane Research | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reaction energies. | Stability, reactivity, and functional attributes at the atomic scale. moldesignx.com |

| Molecular Dynamics (MD) | Simulation of molecular motion and interaction with biological targets over time. | Binding dynamics, conformational flexibility, thermodynamic properties. moldesignx.com |

| QSAR Modeling | Development of predictive models based on structural features and known biological activity. | Prediction of bioavailability, toxicity, and efficacy of novel analogues. journalwjbphs.com |

| Molecular Docking | Simulation of the binding pose and affinity of a ligand to a protein target. | Identification of key binding interactions and prediction of inhibitory potential. journalwjbphs.com |

Untapped Mechanistic Insights from Sophisticated In Vitro Biological System Investigations

In vitro studies are fundamental to elucidating the biological mechanisms of action of chromane derivatives. These investigations provide crucial data on efficacy and selectivity before advancing to more complex biological models. The chromane scaffold has been associated with a diverse range of biological activities, highlighting its potential as a versatile pharmacophore.

Future mechanistic studies on this compound would likely build upon existing findings for related structures:

Anticancer and Antiproliferative Activity: Chromane derivatives have demonstrated significant inhibitory effects against various cancer cell lines. nih.govmdpi.com For example, certain analogues show potent antiproliferative activity against the THP-1 (leukemia) and K-562 (chronic myelogenous leukemia) cell lines. mdpi.com A series of synthesized chroman derivatives exerted remarkable inhibitory effects on the growth of the human breast cancer cell line MCF-7, with compound 6i showing a GI₅₀ of 34.7 µM. nih.gov

Enzyme Inhibition: The chromane core is a key feature in inhibitors of various enzymes. Chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin-2 (SIRT2), an enzyme implicated in neurodegenerative diseases. acs.org Other studies have shown that chromane derivatives can act as mixed inhibitors of equine serum butyrylcholinesterase (eqBuChE), with IC₅₀ values in the low micromolar range. core.ac.uk

Antioxidant Properties: Many chroman-4-one derivatives have been evaluated for their ability to inhibit lipid peroxidation and scavenge free radicals, with some showing more potent antioxidant activity than Vitamin E. nih.gov

Sophisticated in vitro techniques, such as transcriptomics, proteomics, and high-content cellular imaging, can provide a deeper understanding of the molecular pathways modulated by this compound.

Table 3: Selected In Vitro Biological Activities of Chromane Derivatives

| Biological Target/Assay | Chromane Derivative Type | Finding/Potency |

|---|---|---|

| Antiproliferative (THP-1 cell line) | Substituted Chromane | GI₅₀ = 9.1 µM (compound 10) mdpi.com |

| Anticancer (MCF-7 cell line) | Schiff base-chroman conjugate | GI₅₀ = 34.7 µM (compound 6i) nih.gov |

| SIRT2 Enzyme Inhibition | 6,8-dibromo-2-pentylchroman-4-one | IC₅₀ = 1.5 µM acs.org |

| Butyrylcholinesterase (eqBuChE) Inhibition | 8-OMe-chroman-4-amine | IC₅₀ = 7.6 µM core.ac.uk |

| Monoamine Oxidase-B (MAO-B) Inhibition | Naphthylchroman-4-one | 27.7% inhibition at 1 µM core.ac.uk |

Potential for Novel Applications of this compound in Convergent Chemical Technologies

Beyond its immediate potential in medicinal chemistry, the unique structure of this compound makes it a candidate for application in convergent chemical technologies, where distinct scientific fields intersect.

Fragment-Based Drug Discovery (FBDD): As a "privileged structure," the chromane core is an ideal starting point for FBDD. This compound can serve as a molecular fragment that, once identified as binding to a biological target, can be elaborated into a more potent and specific lead compound.

Chemical Probes and Diagnostics: The chromane scaffold can be functionalized with fluorophores or other reporter groups. These modified molecules could be developed as chemical probes to visualize and study biological processes within cells, such as tracking enzyme activity or receptor localization.

Materials Science: The rigid, heterocyclic structure of chromane could be exploited in materials science. This compound could act as a monomer or an additive in the synthesis of specialty polymers, potentially imparting unique thermal, optical, or electronic properties. Its ester functionality provides a reactive handle for polymerization or grafting onto surfaces.

Agrochemicals: The broad biological activity of heterocyclic compounds suggests potential applications in agriculture. Analogues of this compound could be screened for activity as herbicides, fungicides, or insecticides, leading to the development of new crop protection agents.

The exploration of these avenues requires interdisciplinary collaboration, combining the expertise of synthetic chemists, biologists, materials scientists, and computational experts to fully unlock the potential of the chromane scaffold.

Q & A

Q. What are the standard synthetic routes for Methyl chromane-7-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via chromane ring functionalization. Key steps include:

- Starting material selection : Chromane derivatives with pre-existing substituents (e.g., hydroxyl or halogen groups) are often used to streamline carboxylation at the 7-position .

- Carboxylation : Reaction with carbon dioxide or carbonylating agents under controlled pressure and temperature (e.g., 80–120°C, 1–3 atm) .

- Esterification : Methanol in acidic or basic conditions to form the methyl ester . Yield optimization requires precise stoichiometric ratios, catalyst selection (e.g., palladium for cross-coupling), and inert atmospheres to prevent side reactions .

Q. What analytical techniques are essential for characterizing this compound and verifying purity?

- Spectroscopy : NMR (¹H and ¹³C) to confirm structure, particularly the ester carbonyl signal (~165–175 ppm in ¹³C NMR) and chromane ring protons .

- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>98% required for biological assays) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀O₄) .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies recommend:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis .

- Solvent compatibility : Dissolve in DMSO for long-term storage; avoid aqueous buffers (pH >7) due to ester hydrolysis risks .

Advanced Research Questions

Q. What mechanistic insights explain regioselective functionalization at the chromane 7-position?

Regioselectivity is governed by:

- Electronic effects : Electron-withdrawing groups (e.g., carbonyl) at adjacent positions activate the 7-carbon for nucleophilic attack .

- Steric hindrance : Bulky substituents on the chromane ring direct reagents to the less hindered 7-position . Computational studies (DFT) can model transition states to predict reactivity .

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

Discrepancies in antimicrobial or anticancer assays often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .

- Compound solubility : Low aqueous solubility may lead to false negatives; use surfactants (e.g., Tween-80) or co-solvents . Meta-analyses of dose-response curves (IC₅₀, MIC) and standardized protocols (e.g., CLSI guidelines) improve reproducibility .

Q. What strategies mitigate side reactions during derivatization of this compound?

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .

- Catalyst optimization : Use Pd/Cu systems for cross-couplings to minimize unwanted dimerization .

- Kinetic control : Lower temperatures (0–25°C) to favor primary products over thermodynamically stable byproducts .

Q. How do structural modifications of this compound impact its pharmacokinetic profile?

Key modifications include:

- Lipophilicity : Adding alkyl chains improves membrane permeability but may reduce solubility .

- Metabolic stability : Fluorination at the chromane ring slows hepatic clearance (CYP450 inhibition) . In silico tools (e.g., SwissADME) predict ADME properties to guide rational design .

Data Analysis and Experimental Design

Q. What statistical methods are critical for validating this compound’s biological activity?

- Dose-response analysis : Nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- Multiplicity correction : Bonferroni or Tukey tests for multi-group comparisons in cytotoxicity assays .

- Reproducibility : Triplicate experiments with independent batches to assess batch-to-batch variability .

Q. How should researchers design experiments to resolve contradictory data on its anti-inflammatory activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.